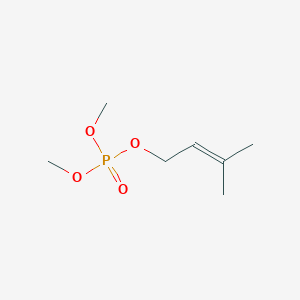
Dimethyl 3-methylbut-2-en-1-yl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 3-methylbut-2-en-1-yl phosphate is an organic compound with the molecular formula C7H15O4P. It is a derivative of phosphate esters and is characterized by the presence of a dimethyl group and a 3-methylbut-2-en-1-yl group attached to the phosphate moiety. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 3-methylbut-2-en-1-yl phosphate typically involves the esterification of 3-methylbut-2-en-1-ol with phosphoric acid or its derivatives. One common method is the reaction of 3-methylbut-2-en-1-ol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds under mild conditions and yields the desired phosphate ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3-methylbut-2-en-1-yl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the phosphate ester to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the phosphate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2R) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphate derivatives, alcohols, and substituted organic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Dimethyl 3-methylbut-2-en-1-yl phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphate esters.
Biology: The compound is studied for its potential role in biochemical pathways and as a model compound for understanding phosphate metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of dimethyl 3-methylbut-2-en-1-yl phosphate involves its interaction with various molecular targets and pathways. The compound can act as a phosphorylating agent, transferring its phosphate group to other molecules. This process is facilitated by enzymes such as kinases, which play a crucial role in cellular signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
- Dimethylallyl phosphate
- Isopentenyl phosphate
- Geranyl phosphate
Comparison
Dimethyl 3-methylbut-2-en-1-yl phosphate is unique due to its specific structural configuration, which imparts distinct reactivity and functional properties compared to similar compounds. For example, while dimethylallyl phosphate and isopentenyl phosphate are also phosphate esters, their different alkyl groups result in variations in their chemical behavior and applications.
Properties
CAS No. |
82753-89-7 |
|---|---|
Molecular Formula |
C7H15O4P |
Molecular Weight |
194.17 g/mol |
IUPAC Name |
dimethyl 3-methylbut-2-enyl phosphate |
InChI |
InChI=1S/C7H15O4P/c1-7(2)5-6-11-12(8,9-3)10-4/h5H,6H2,1-4H3 |
InChI Key |
YEDZKAVHOLZLRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCOP(=O)(OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















